molecular formula C30H29N5O2 B1665852 1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)- CAS No. 459805-03-9

1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-

Cat. No. B1665852
M. Wt: 491.6 g/mol
InChI Key: LUPHOOKVGNVAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AVP-13358 is a 2-(substituted phenyl)benzimidazole derivative with potent activity against IgE, cytokines, and CD23 for the treatment of allergy and asthma.

Scientific Research Applications

PARP Inhibition and Cancer Research

1H-Benzimidazole-5-carboxamide derivatives have been explored for their potential in cancer research, particularly as poly(ADP-ribose) polymerase (PARP) inhibitors. This class of compounds shows excellent potency against the PARP-1 enzyme and exhibits promising cellular potency in nanomolar ranges. They are found to be orally bioavailable, can cross the blood-brain barrier, and distribute into tumor tissue, making them significant in cancer therapeutics (Penning et al., 2010).

Antimicrobial and Antioxidant Activities

These compounds have been synthesized and tested for antimicrobial and antioxidant activities. Studies show that benzimidazole derivatives exhibit promising antimicrobial activity against various microorganisms and display significant radical scavenging and ferrous ion chelating activities. This research highlights the potential of benzimidazole derivatives as biologically active compounds in antimicrobial and antioxidant applications (Sindhe et al., 2016).

Antipsychotic Potential

Investigations into heterocyclic analogues of benzimidazole derivatives have shown potential as antipsychotic agents. These studies focus on their binding to dopamine and serotonin receptors and their efficacy in vivo, suggesting their relevance in developing new antipsychotic medications (Norman et al., 1996).

Antibacterial and Antifungal Properties

Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Some compounds in this category have shown effective inhibitory activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans, indicating their potential use in developing new antibiotics (Göker et al., 2001).

Anti-inflammatory Applications

Research on benzimidazole derivatives has also explored their anti-inflammatory properties. Studies demonstrate that certain compounds within this group exhibit significant anti-inflammatory activity, potentially paving the way for new anti-inflammatory drugs (Bhor & Sable, 2022).

properties

CAS RN

459805-03-9

Product Name

1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-

Molecular Formula

C30H29N5O2

Molecular Weight

491.6 g/mol

IUPAC Name

2-[4-(adamantane-1-carbonylamino)phenyl]-N-pyridin-2-yl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C30H29N5O2/c36-28(35-26-3-1-2-10-31-26)22-6-9-24-25(14-22)34-27(33-24)21-4-7-23(8-5-21)32-29(37)30-15-18-11-19(16-30)13-20(12-18)17-30/h1-10,14,18-20H,11-13,15-17H2,(H,32,37)(H,33,34)(H,31,35,36)

InChI Key

LUPHOOKVGNVAFT-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=O)NC7=CC=CC=N7

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=O)NC7=CC=CC=N7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AVP-13358;  AVP 13358;  AVP13358; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-
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1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-
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1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-
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1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-
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1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-
Reactant of Route 6
Reactant of Route 6
1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-

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